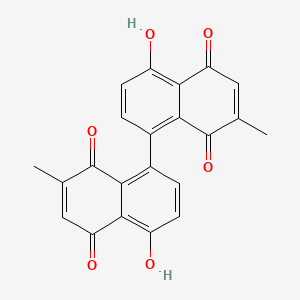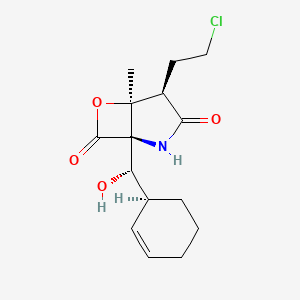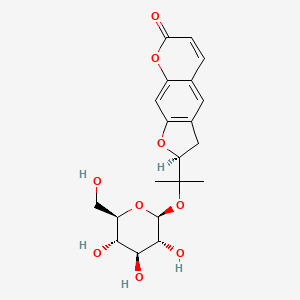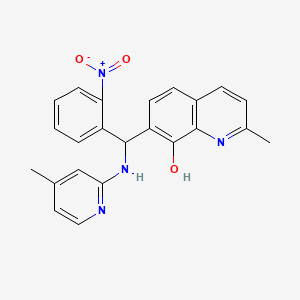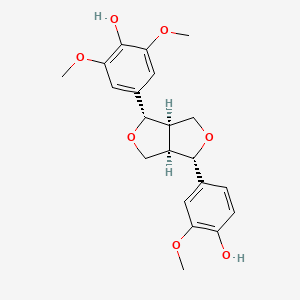
メディオレシノール
概要
説明
Medioresinol is a lignan, a type of polyphenolic compound found in various plants. It is a furofuran type lignan known for its antifungal, antibacterial, and leishmanicidal activities . Medioresinol is found in the stems of plants such as Sinocalamus affinis and is known for its potential health benefits, including reducing the risk of cardiovascular diseases .
科学的研究の応用
Medioresinol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other lignans and polyphenolic compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Industry: Utilized in the development of natural health products and supplements.
作用機序
Medioresinol exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits inflammatory pathways, including the nuclear factor (NF)-κB pathway.
Anticancer Activity: Modulates gene expression and induces apoptosis in cancer cells.
Cardiovascular Protection: Reduces the risk of cardiovascular diseases by modulating lipid metabolism and reducing oxidative stress.
Safety and Hazards
将来の方向性
Research suggests that a better understanding of the interplay between lignans like Medioresinol and gut microbiota will provide more insight into their health effects, thus opening new possibilities to develop microbiota-based therapies . Medioresinol may mediate pharmacological effects in diseases like bladder cancer through multi-target and various signaling pathways . Further experimental validation is required .
生化学分析
Biochemical Properties
Medioresinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, medioresinol is metabolized by gut microbiota into mammalian lignans, such as enterodiol and enterolactone, which have been associated with reduced risks of hormone-dependent cancers . The interactions between medioresinol and these enzymes involve processes such as O-deglycosylation, O-demethylation, dehydroxylation, and dehydrogenation .
Cellular Effects
Medioresinol influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, medioresinol can affect the expression of genes involved in antioxidant defense and inflammation, thereby exerting protective effects against oxidative stress and inflammatory responses . Additionally, medioresinol’s impact on cellular metabolism includes modulation of metabolic pathways related to energy production and lipid metabolism .
Molecular Mechanism
The molecular mechanism of medioresinol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Medioresinol can bind to estrogen receptors, exerting both estrogenic and anti-estrogenic effects depending on the cellular context . This binding can lead to the activation or inhibition of specific signaling pathways, ultimately influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of medioresinol can change over time. Studies have shown that medioresinol is relatively stable under various conditions, but it can undergo degradation over extended periods . Long-term exposure to medioresinol has been observed to have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . These temporal effects are crucial for understanding the potential therapeutic applications of medioresinol.
Dosage Effects in Animal Models
The effects of medioresinol vary with different dosages in animal models. At lower doses, medioresinol has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, medioresinol may exhibit toxic or adverse effects, including potential disruptions in hormonal balance and liver function . Understanding the dosage-dependent effects of medioresinol is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
Medioresinol is involved in several metabolic pathways, including those related to its conversion into mammalian lignans by gut microbiota . Enzymes such as β-glucosidases and demethylases play a crucial role in these metabolic processes . Medioresinol’s effects on metabolic flux and metabolite levels can influence various physiological functions, including hormone regulation and antioxidant defense .
Transport and Distribution
Within cells and tissues, medioresinol is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of medioresinol, influencing its bioavailability and biological activity . Understanding the transport and distribution mechanisms of medioresinol is important for optimizing its therapeutic potential.
Subcellular Localization
Medioresinol’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, medioresinol may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression . The subcellular localization of medioresinol is critical for its activity and function within cells.
準備方法
Synthetic Routes and Reaction Conditions
Medioresinol can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process often involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials . Advanced extraction methods like Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are also employed for efficient and environmentally friendly extraction .
Industrial Production Methods
Industrial production of medioresinol typically involves large-scale extraction from plant sources. The process includes the following steps:
Harvesting: Collecting plant materials rich in medioresinol.
Extraction: Using solvents or advanced extraction techniques to isolate medioresinol.
Purification: Employing chromatographic methods such as High-Performance Liquid Chromatography (HPLC) to purify the compound.
化学反応の分析
Types of Reactions
Medioresinol undergoes various chemical reactions, including:
Oxidation: Medioresinol can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups in medioresinol.
Substitution: Substitution reactions can introduce new functional groups into the medioresinol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
類似化合物との比較
Medioresinol is compared with other lignans such as:
Secoisolariciresinol: Known for its antioxidant and anticancer properties.
Pinoresinol: Exhibits similar antioxidant and anti-inflammatory activities.
Matairesinol: Studied for its estrogenic and anticancer effects
Medioresinol is unique due to its strong binding affinity for certain molecular targets, such as UNC-51-like kinase 1 and 2 (ULK1/2), which are involved in autophagy . This makes it a promising compound for research in cancer and other diseases involving autophagy.
特性
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBNGRIBLNUKN-BMHXQBNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961334 | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40957-99-1 | |
| Record name | (+)-Medioresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medioresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medioresinol, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74JLA8FFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of medioresinol?
A1: Medioresinol has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol.
Q2: What are the key structural features of medioresinol?
A2: Medioresinol is a tetrahydrofurofuran lignan, characterized by a 2,3-dibenzylbutane skeleton with a tetrahydrofuran ring connecting the two propylbenzene units. It has two phenolic hydroxyl groups, two methoxy groups, and two chiral centers. [, ]
Q3: What spectroscopic techniques are used to characterize medioresinol?
A3: Researchers commonly utilize NMR (Nuclear Magnetic Resonance) spectroscopy, including 1D and 2D NMR experiments, and mass spectrometry (MS) to elucidate the structure of medioresinol. [, , , ]
Q4: What are some of the reported biological activities of medioresinol?
A4: Studies have reported various biological activities of medioresinol, including:
- Antioxidant activity: Medioresinol has shown potential as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. [, , , , ]
- Anti-inflammatory activity: In vitro studies suggest that medioresinol may possess anti-inflammatory properties, possibly by inhibiting inflammatory mediators. [, ]
- α-Amylase Inhibitory Activity: Medioresinol has demonstrated in silico potential as an α-amylase inhibitor, suggesting a potential role in managing blood sugar levels. []
- Anticancer Activity: Research suggests that medioresinol might have a role in inhibiting the growth of specific cancer cell lines. [, ]
- Anti-leishmanial Activity: Medioresinol, along with other compounds, has shown in vitro activity against Leishmania amazonensis amastigotes, suggesting potential as an antiparasitic agent. []
- Anti-complementary Activity: Medioresinol has demonstrated anti-complementary effects, indicating potential for modulating immune responses. []
Q5: Are there any specific enzymes or pathways that medioresinol is known to interact with?
A6: Research suggests that medioresinol may inhibit specific enzymes, such as adenosine 3',5'-cyclic monophosphate (cyclic AMP) phosphodiesterase, which plays a role in regulating cellular processes. [] Additionally, in silico studies suggest potential interactions with CYP2E1, an enzyme involved in drug metabolism, and α-amylase. [, ]
Q6: Is there any research on the use of medioresinol in treating specific diseases?
A7: While in vitro and in silico studies have shown promising results for medioresinol's potential in various areas like cancer and Alzheimer's disease, more research, particularly in vivo and clinical trials, is necessary to establish its therapeutic efficacy and safety in humans. [, ]
Q7: Which plants are good sources of medioresinol?
A7: Medioresinol is found in a variety of plants, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



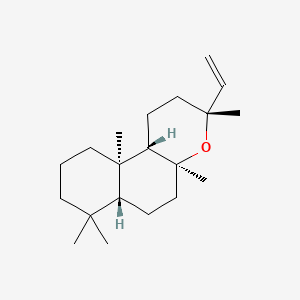


![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)



